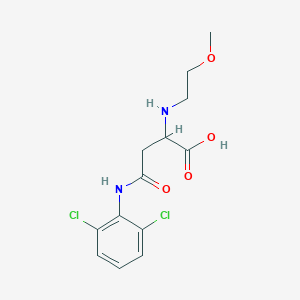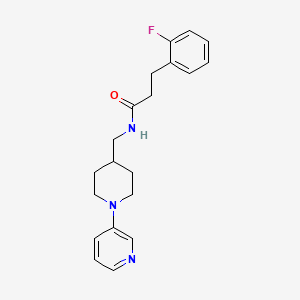
3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a small molecule that belongs to the class of piperidine derivatives and has been studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds with structural similarities to 3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide, such as those with fluorophenyl and pyridinyl piperidinyl methyl groups, have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. Notably, compounds with the 3-fluoro-5-substituted phenylpiperazinyl group demonstrated potent antitumor activity against human carcinoma cells without causing undesirable effects in mice, suggesting their potential as anticancer agents (Naito et al., 2005).
Radioligands for Imaging
Another application involves the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors. The compound was synthesized via electrophilic fluorination, indicating its use in developing diagnostic tools for neurological conditions (Eskola et al., 2002).
Antagonism of TRPV1 for Pain Management
Several studies have focused on derivatives of 3-fluorophenyl propanamides as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists. These compounds have shown effectiveness in models of neuropathic pain and capsaicin-induced hypothermia, suggesting their potential in pain management strategies (Ryu et al., 2014).
Corrosion Inhibition
Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron, demonstrating their utility in industrial applications to prevent metal corrosion. This application involves quantum chemical calculations and molecular dynamics simulations to predict the efficiency of these compounds as corrosion inhibitors (Kaya et al., 2016).
Antimycobacterial Activity
Compounds structurally related to the query compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing promising in vitro and in vivo antimycobacterial activity. This indicates potential applications in treating tuberculosis and related infections (Kumar et al., 2008).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-19-6-2-1-4-17(19)7-8-20(25)23-14-16-9-12-24(13-10-16)18-5-3-11-22-15-18/h1-6,11,15-16H,7-10,12-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZQJMPGKKIRQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


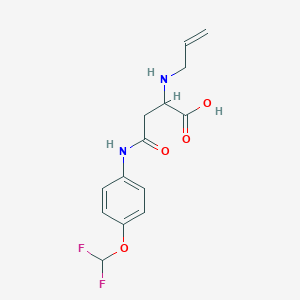

![3-Phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2961591.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2961595.png)

![5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961597.png)


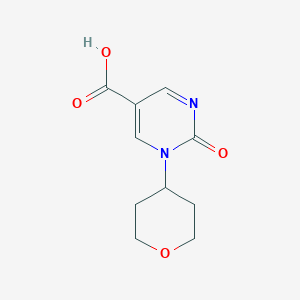
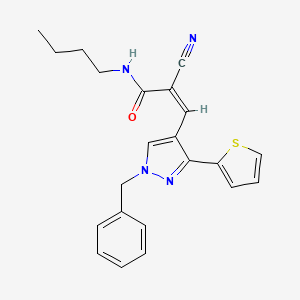

![N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2961605.png)
